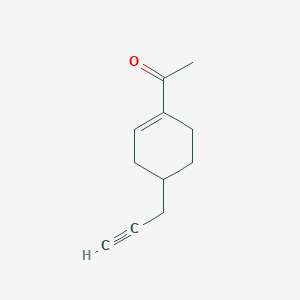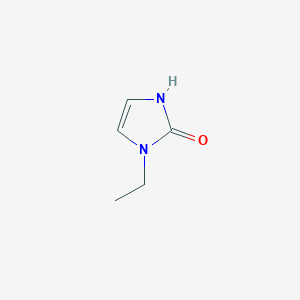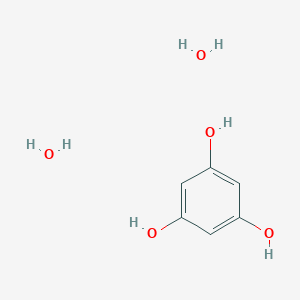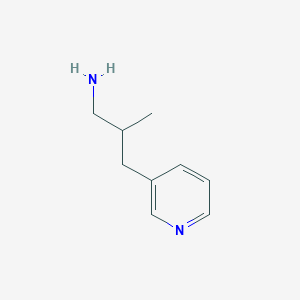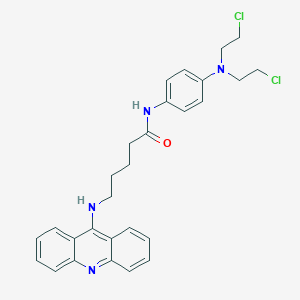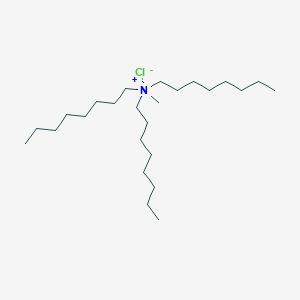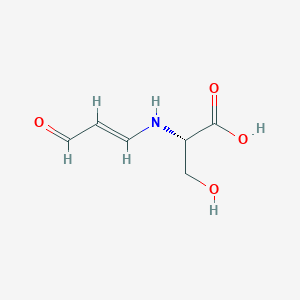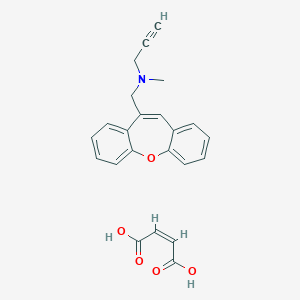
Omigapil maleate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to omigapil maleate often involves complex chemical reactions. For instance, a three-component coupling reaction of aryne, DMSO, and activated alkyne has been reported for the synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates, showcasing a cascade process associated with several bond cleavage and formation reactions in one pot (Hazarika et al., 2019). Although not directly related to omigapil maleate, this method demonstrates the intricate steps that might be involved in its synthesis.
Molecular Structure Analysis
Structural analyses of compounds related to omigapil maleate, such as lead maleate, have been conducted to understand their molecular configuration. Tribasic lead maleate and lead maleate, for example, have been characterized to reveal their complex structures involving lead in the oxidation state 2+ with distorted coordination polyhedra due to the lone pair of electrons (Bonhomme et al., 2005). These studies help in understanding the geometric and electronic structures that may influence the properties and reactivity of omigapil maleate.
Chemical Reactions and Properties
Chemical reactions involving maleate compounds can exhibit unique characteristics. The maleate-fumarate conversion and reactions of Co(II) maleate with pyridine and bipyridine highlight novel aspects of maleate chemistry, including the quantitative generation of polymers and the production of fumarate under certain conditions (Padmanabhan et al., 2008). These reactions may offer insights into the chemical behavior of omigapil maleate in various environments.
Applications De Recherche Scientifique
Laminin-alpha2 Deficient Muscle Dystrophy : Omigapil maleate (N-(dibenz(b,f)oxepin-10-ylmethyl)-N-methyl-N-prop-2-ynylamine maleate) has been tested for its efficacy in treating laminin-alpha2 deficient muscle dystrophy, a severe form of congenital muscular dystrophy (MDC1A). It was found to ameliorate key pathology hallmarks in a mouse model, reducing apoptosis in muscle, preserving muscle histology, reducing body weight loss, mitigating skeletal deformation, and improving locomotion. This suggests potential clinical use for MDC1A treatment (Meier et al., 2008).
Congenital Muscular Dystrophy : Another study demonstrated that omigapil inhibits the apoptosis pathway in a mouse model for MDC1A. It specifically targets the GAPDH-Siah1-mediated apoptosis pathway, resulting in reduced apoptosis in muscle, and improved survival and locomotive activity. This further supports omigapil's potential as a treatment for MDC1A (Erb et al., 2009).
Apoptosis Inhibition in Muscular Dystrophy : A study combining omigapil with mini-agrin, a miniaturized form of the extracellular matrix molecule agrin, showed that omigapil’s anti-apoptotic effects complement the benefits of mini-agrin in treating MDC1A mouse models. This combination resulted in improved muscle regeneration and increased force, suggesting a potential combined therapy approach for MDC1A patients (Meinen et al., 2011).
Propriétés
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZQLMBEHYFJA-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Omigapil maleate | |
CAS RN |
200189-97-5 | |
| Record name | Omigapil maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMIGAPIL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



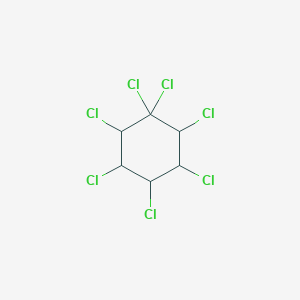

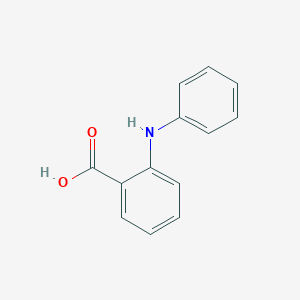
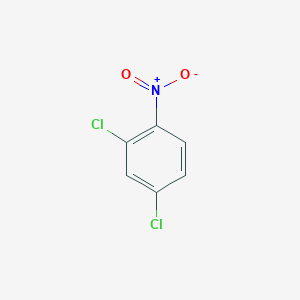
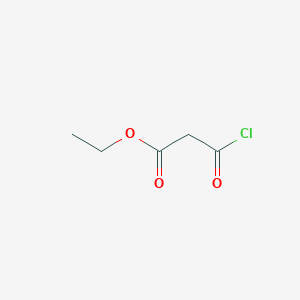
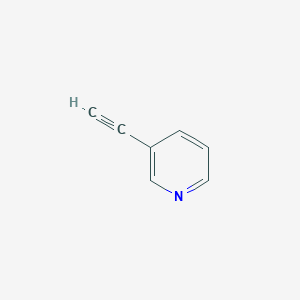
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
